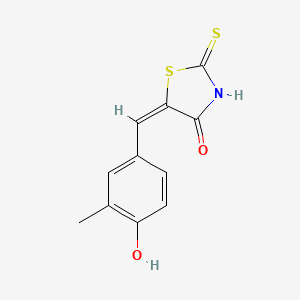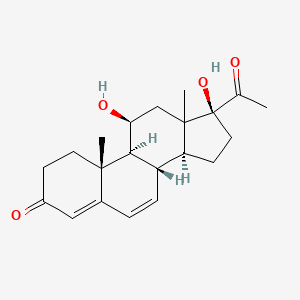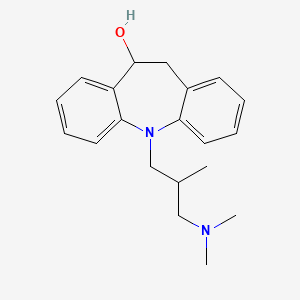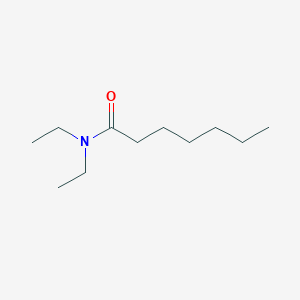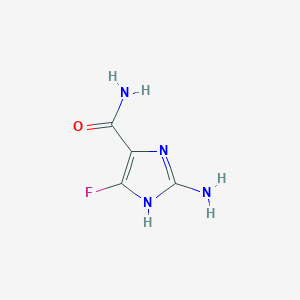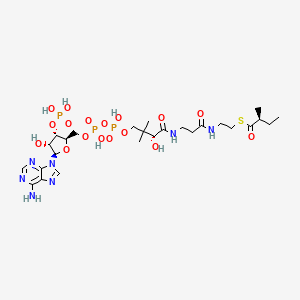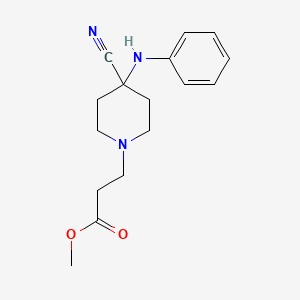
(11b)-11,17a-Dihydroxy-D-homoandrosta-1,4-diene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11b)-11,17a-Dihydroxy-D-homoandrosta-1,4-diene-3,17-dione is a synthetic steroid compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11b)-11,17a-Dihydroxy-D-homoandrosta-1,4-diene-3,17-dione typically involves multiple steps, starting from simpler steroid precursors. The process often includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(11b)-11,17a-Dihydroxy-D-homoandrosta-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions are typically controlled to maintain the integrity of the steroid structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and hormone-related activities.
Industry: Utilized in the synthesis of other steroid derivatives and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (11b)-11,17a-Dihydroxy-D-homoandrosta-1,4-diene-3,17-dione involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include hormone signaling and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: A naturally occurring steroid hormone with similar structural features.
Cortisol: Another steroid hormone involved in stress response and metabolism.
Prednisone: A synthetic steroid used as an anti-inflammatory medication.
Uniqueness
(11b)-11,17a-Dihydroxy-D-homoandrosta-1,4-diene-3,17-dione is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other steroids. These differences make it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H26O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(4aS,4bS,10aR,10bS,11S,12aS)-1,11-dihydroxy-10a,12a-dimethyl-1,3,4,4a,4b,5,6,10b,11,12-decahydrochrysene-2,8-dione |
InChI |
InChI=1S/C20H26O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(22)18(24)20(14,2)10-16(23)17(13)19/h7-9,13-14,16-18,23-24H,3-6,10H2,1-2H3/t13-,14-,16-,17+,18?,19-,20-/m0/s1 |
Clé InChI |
CIYPBISEUHRUSY-PEAGOGDJSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CCC(=O)C2O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canonique |
CC12CC(C3C(C1CCC(=O)C2O)CCC4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
